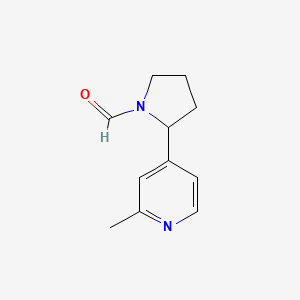

2-(2-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde

Description

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2-(2-methylpyridin-4-yl)pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C11H14N2O/c1-9-7-10(4-5-12-9)11-3-2-6-13(11)8-14/h4-5,7-8,11H,2-3,6H2,1H3 |

InChI Key |

YQCKXFZOBWGNTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)C2CCCN2C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde typically involves the formation of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the formation of pyrrolidine-2-carbaldehyde can be achieved through a domino process involving in situ formation followed by carboxylic acid formation, decarboxylation, and oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(2-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-(2-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their activity, and affecting downstream biological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares 2-(2-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde with structurally related pyrrolidine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Key Structural Features and Substituent Analysis

Key Observations:

Substituent Complexity :

- The target compound has a simpler substituent profile compared to Examples 51 and 52, which feature bulky acylated groups (e.g., cyclopentanecarbonyl or dipeptide chains). These substituents in the patent examples likely enhance target binding affinity but reduce solubility .

- The carbaldehyde group in the target compound offers reactivity for further derivatization (e.g., Schiff base formation), whereas the carboxamide groups in Examples 51–52 prioritize stability and hydrogen-bonding interactions .

Stereochemical Considerations :

- Examples 51 and 52 specify stereochemistry (2S,4R), which is critical for their biological activity. In contrast, the stereochemistry of the target compound is unspecified in available literature, suggesting it may serve as a racemic intermediate.

Biological Relevance :

- The patent compounds (Examples 51–52) are designed as kinase inhibitors, leveraging the thiazole and hydroxy groups for selective binding. The target compound lacks these pharmacophoric elements, indicating divergent applications (e.g., as a building block rather than a direct therapeutic agent) .

Biological Activity

2-(2-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound characterized by a unique combination of pyridine and pyrrolidine rings, with a molecular formula of CHNO. Its structural features, particularly the aldehyde group and methyl substitution on the pyridine ring, contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's molecular weight is approximately 190.24 g/mol. Its structure allows for various chemical interactions, particularly due to the presence of the aldehyde group, which can participate in a range of reactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : The compound may have cytotoxic effects on various cancer cell lines.

- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection.

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrrolidine compounds often exhibit significant antimicrobial properties. For instance, certain pyrrolidine derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds ranges from 0.0039 to 0.025 mg/mL against these pathogens .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 | S. aureus |

| 1,2,3,5-Tetrahalogeno benzenes | TBD | E. coli |

Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For example, in vitro tests revealed that this compound could inhibit cell proliferation in human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cell lines.

Case Study: Cytotoxicity Evaluation

In a study focused on evaluating the anticancer potential of similar compounds, it was found that modifications to the pyrrolidine structure significantly enhanced their anticancer activity. The IC values for these derivatives ranged from 2.76 µM to 9.27 µM against specific cancer cell lines .

Table 2: Cytotoxicity of Related Compounds

| Compound Name | IC (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | HeLa, CaCo-2 |

| Novel Pyrrolidine Derivative | 2.76 | OVXF 899 |

| Another Derivative | 9.27 | PXF 1752 |

Neuroprotective Effects

Research into the neuroprotective properties of compounds similar to this compound suggests that they may interact with metabotropic glutamate receptors, which are crucial for synaptic plasticity and memory function . This interaction could potentially make them candidates for treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.